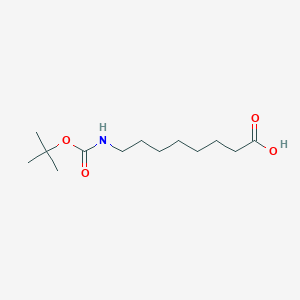

N-Boc-8-amino-octanoic acid

Descripción

The exact mass of the compound Boc-8-Aoc-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRZYWCRQHFPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338080 | |

| Record name | Boc-8-Aoc-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30100-16-4 | |

| Record name | 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-8-Aoc-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-{[(tert-butoxy)carbonyl]amino}octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-8-amino-octanoic Acid: Physicochemical Properties and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group, separated by an eight-carbon alkyl chain. This unique structure imparts a combination of hydrophobicity from the octanoic acid chain and the Boc group, with the potential for covalent modification at both termini after deprotection. These characteristics make it a versatile building block in the field of drug delivery, where it is utilized as a linker for bioconjugation, a component of nanoparticle-based drug delivery systems, and a permeation enhancer.[1] Its role in peptide synthesis and the development of bioactive peptides further underscores its importance in pharmaceutical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and details its applications and relevant experimental protocols in drug delivery.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its function in drug delivery systems, influencing its solubility, stability, and interactions with biological systems. A summary of its key properties is presented in the table below. For comparative purposes, properties of the parent compound, 8-aminooctanoic acid, are also included where available.

| Property | This compound | 8-Aminooctanoic acid | Reference |

| Molecular Formula | C13H25NO4 | C8H17NO2 | [1][2] |

| Molecular Weight | 259.34 g/mol | 159.23 g/mol | [1][2] |

| Appearance | White amorphous powder | Crystalline Powder | [1][3] |

| Melting Point | 56-59 °C | 194 °C (decomposes) | |

| Boiling Point | 406.0 ± 28.0 °C at 760 mmHg | 286.0 ± 23.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents. | Soluble in water. | [1][3][4][5] |

| pKa (Predicted) | Not explicitly found | 4.76 ± 0.10 | [3] |

| LogP (Predicted) | 2.6 | 1.3703 | [6][7] |

| Topological Polar Surface Area | 75.6 Ų | 63.32 Ų | [6][7] |

| Hydrogen Bond Donor Count | 2 | 2 | [6][7] |

| Hydrogen Bond Acceptor Count | 4 | 2 | [6][7] |

| Storage Conditions | Room temperature or 0-8°C | Room temperature | [1][2] |

Applications in Drug Delivery

The unique bifunctional and amphipathic nature of this compound makes it a valuable tool in various drug delivery strategies.

Linker for Bioconjugation and PROTACs

This compound is widely used as a flexible, alkane-based linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[2][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[][11] The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial arrangement of the two ligands and influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[] The octanoic acid chain provides a desirable length and flexibility to bridge the target protein and the E3 ligase effectively.[]

The terminal carboxylic acid can be activated to react with amine groups on a ligand, while the Boc-protected amine can be deprotected under mild acidic conditions to allow for subsequent conjugation to another molecule.[2][8][9]

Caption: Synthesis of a PROTAC molecule using this compound as a linker.

Component of Nanoparticle Drug Delivery Systems

The hydrophobic octanoic acid chain of this compound can be incorporated into lipid-based or polymeric nanoparticles to enhance drug loading and stability.[1][12] In lipid nanoparticles (LNPs), which are composed of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, molecules with aliphatic chains can act as helper lipids, contributing to the structural integrity of the nanoparticle.[13][14]

The presence of the carboxylic acid and protected amine functionalities allows for further surface modification of the nanoparticles, such as the attachment of targeting ligands or stealth-conferring polymers like polyethylene (B3416737) glycol (PEG).

Permeation Enhancer

Derivatives of 8-aminooctanoic acid, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), have been shown to be effective intestinal permeation enhancers.[15] These enhancers improve the oral bioavailability of drugs with poor membrane permeability by transiently and reversibly increasing the permeability of the intestinal epithelium.[15] The hydrophobic octanoic acid backbone is believed to play a key role in this process by interacting with the lipid components of the cell membrane. While this compound itself is a precursor, its derivatives are of significant interest in the development of oral drug delivery systems.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in drug delivery applications.

Synthesis of this compound

While commercially available, this compound can be synthesized from 8-aminooctanoic acid.

-

Materials: 8-aminooctanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Dioxane, Sodium bicarbonate (NaHCO3), Water, Hydrochloric acid (HCl), Ethyl acetate (B1210297).

-

Procedure:

-

Dissolve 8-aminooctanoic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaHCO3.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of (Boc)2O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield this compound as a white solid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Drug Conjugation via Amide Bond Formation

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid group of this compound.

-

Materials: this compound, Amine-containing drug, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), Anhydrous N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA, if using HATU or if the drug is a hydrochloride salt).

-

Procedure:

-

Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

Add the amine-containing drug (1 equivalent) to the reaction mixture. If the drug is a hydrochloride salt, add DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Caption: Workflow for conjugating a drug to this compound.

In Vitro Drug Release Study

This protocol outlines a general method for assessing the release of a drug from a nanoparticle formulation that incorporates this compound or its derivatives. The dialysis method is commonly used.

-

Materials: Drug-loaded nanoparticles, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Release buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively), Shaking incubator or water bath.

-

Procedure:

-

Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer.

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Securely seal the dialysis bag and place it in a larger container with a known volume of the same release buffer (e.g., 500 mL). The volume of the external buffer should be large enough to ensure sink conditions.

-

Place the entire setup in a shaking incubator at 37°C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative percentage of drug released at each time point.

-

Cellular Uptake Studies

This protocol describes how to investigate the cellular internalization of nanoparticles formulated with this compound derivatives.

-

Materials: Cell line of interest (e.g., HeLa, MCF-7), Cell culture medium, Fluorescently-labeled nanoparticles, Confocal laser scanning microscope or flow cytometer, Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis).

-

Procedure:

-

Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.

-

(Optional, for mechanism study) Pre-incubate the cells with various endocytosis inhibitors for 30-60 minutes.

-

Remove the medium and add fresh medium containing the fluorescently-labeled nanoparticles at a specific concentration.

-

Incubate the cells with the nanoparticles for different time periods (e.g., 1, 4, 24 hours) at 37°C.

-

After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

For confocal microscopy, fix the cells, stain the nuclei (e.g., with DAPI) and/or cell membranes, and visualize the intracellular localization of the nanoparticles.

-

For flow cytometry, detach the cells, and analyze the fluorescence intensity to quantify the nanoparticle uptake.

-

Compare the uptake in the presence and absence of inhibitors to elucidate the internalization pathway.

-

Caption: Simplified diagram of major endocytosis pathways for nanoparticle uptake.

Conclusion

This compound is a highly valuable and versatile molecule in the design and development of advanced drug delivery systems. Its well-defined physicochemical properties, including its amphiphilicity and bifunctional nature, allow for its use as a flexible linker in complex bioconjugates like PROTACs, as a structural component in nanoparticle formulations, and as a precursor for potent permeation enhancers. The experimental protocols detailed in this guide provide a foundation for researchers to harness the potential of this compound in creating more effective and targeted therapeutic strategies. As research in drug delivery continues to evolve, the utility of such adaptable building blocks will undoubtedly expand, paving the way for novel solutions to challenging pharmaceutical problems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-Aminooctanoic acid | 1002-57-9 | Benchchem [benchchem.com]

- 7. 8-(((Tert-butoxy)carbonyl)amino)octanoic acid | C13H25NO4 | CID 546215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Boc-8-AOC-OH, 30100-16-4 | BroadPharm [broadpharm.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role Of Lipid Components In Lipid Nanoparticles For Vaccines And Gene Therapy [sinopeg.com]

- 13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 15. mdpi.com [mdpi.com]

Synthesis and characterization of N-Boc-8-amino-octanoic acid for peptide research.

An In-depth Technical Guide on the Synthesis and Characterization of N-Boc-8-amino-octanoic acid for Peptide Research

Introduction

This compound is a bifunctional molecule widely utilized in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research.[1] This amino acid derivative is characterized by an eight-carbon aliphatic chain, which imparts hydrophobicity, a terminal carboxylic acid group, and a terminal amino group protected by a tert-butoxycarbonyl (Boc) group.[2] The Boc protecting group is crucial for its application in peptide synthesis, as it allows for selective reactions and can be removed under mild acidic conditions.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role in modern peptide research and drug development.

Physicochemical Properties

This compound is typically a white solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30100-16-4 | [2] |

| Molecular Formula | C₁₃H₂₅NO₄ | [2][3] |

| Molecular Weight | 259.34 g/mol | [2][3] |

| IUPAC Name | 8-[(tert-butoxycarbonyl)amino]octanoic acid | |

| Melting Point | 56-59°C | |

| Boiling Point | 406.0 ± 28.0°C at 760 mmHg | |

| Appearance | White amorphous powder / Solid | [1] |

| Purity | ≥ 97% | [1] |

| Storage | Room temperature or 0-8°C | [1] |

Table 2: Predicted Physicochemical Properties Comparison

| Property | 8-Aminooctanoic acid | This compound | Reference |

| Molecular Formula | C₈H₁₇NO₂ | C₁₃H₂₅NO₄ | [4] |

| Molecular Weight | 159.23 | 259.34 | [4] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | 75.63 Ų | [4] |

| LogP | 1.3703 | 2.9363 | [4] |

| Hydrogen Bond Donors | 2 | 2 | [4] |

Synthesis of this compound

The most common method for synthesizing this compound involves the protection of the amino group of 8-aminooctanoic acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Detailed Experimental Protocol: N-tert-Butoxycarbonylation

This protocol is a general procedure adapted for the synthesis of this compound.[5]

-

Dissolution : In a round-bottom flask, dissolve 1 mmol of 8-aminooctanoic acid in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Add a suitable base (e.g., 1.5 mmol of sodium bicarbonate) to the mixture.

-

Addition of (Boc)₂O : To the stirred solution, add 1.1 mmol of di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction : Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 8-12 minutes for simple amines).[5]

-

Work-up : Once the reaction is complete, add 5 mL of dichloromethane (B109758) (CH₂Cl₂) and stir.[5] Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent in a vacuum to yield the crude product.[5]

-

Purification : The resulting residue can be purified by column chromatography on silica (B1680970) gel if necessary to afford the pure this compound.[5]

Characterization

The synthesized this compound is characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl (t-Bu) group of the Boc protector. Other signals will correspond to the methylene (B1212753) protons of the octanoic acid chain.

-

¹³C NMR will show a signal for the quaternary carbon of the t-Bu group around 80 ppm and the carbonyl carbons of the Boc group and the carboxylic acid.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc group (around 1690 cm⁻¹), C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and O-H stretching of the carboxylic acid.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (259.34 g/mol ).

Applications in Peptide Research

This compound is a valuable building block in peptide chemistry, primarily serving as a flexible, hydrophobic linker or spacer.[2]

-

Peptide Synthesis and Modification : It can be incorporated into peptide sequences during solid-phase peptide synthesis (SPPS) using standard Boc chemistry protocols.[1][6] The terminal carboxylic acid can be activated (e.g., with HATU or EDC) to form an amide bond with a free amine group on a peptide or resin.[2]

-

Drug Delivery and Bioavailability : The hydrophobic octanoic acid chain can improve the solubility and membrane permeability of peptide-based drugs, which is crucial for enhancing their oral bioavailability.[1][4]

-

PROTAC Linkers : This molecule is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.

-

Bioconjugation : It facilitates the linking of biomolecules to therapeutic agents, a key process in developing targeted drug delivery systems.[1] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to other molecules.

Conclusion

This compound is a versatile and indispensable reagent in modern peptide research and drug development. Its straightforward synthesis, well-defined properties, and bifunctional nature make it an ideal choice for use as a hydrophobic linker to enhance the therapeutic properties of peptides and to construct complex biomolecular conjugates like PROTACs. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in this dynamic field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 8-(((Tert-butoxy)carbonyl)amino)octanoic acid | C13H25NO4 | CID 546215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Aminooctanoic acid | 1002-57-9 | Benchchem [benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Solubility of N-Boc-8-amino-octanoic Acid: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Building Block.

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry, peptide synthesis, and materials science. It incorporates a carboxylic acid, a Boc-protected amine, and a C8 alkyl chain, making it a valuable linker, for instance in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the expected solubility of this compound and outlines detailed protocols for its quantitative determination.

Physicochemical Properties

This compound is a white solid with a melting point in the range of 56-59°C.[2] Its structure, featuring both polar (carboxylic acid, carbamate) and non-polar (octyl chain, tert-butyl group) moieties, suggests a nuanced solubility profile across different organic solvents. The long hydrophobic alkyl chain is noted to contribute to improved solubility and permeability, which can be advantageous in drug delivery systems.[3]

Solubility Profile

However, based on the general solubility trends of other Boc-protected amino acids and the structural characteristics of the molecule, a qualitative solubility profile can be anticipated.[5] Boc-protected amino acids are generally soluble in a range of polar aprotic and chlorinated organic solvents.[6]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Good to excellent solubility is expected due to the polarity of the solvent being able to interact with the carboxylic acid and carbamate (B1207046) groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility is anticipated, as these solvents are effective at dissolving a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to good solubility is likely. The polarity of the alcohol can solvate the polar groups, while the alkyl portion can interact with the non-polar parts of the molecule. |

| Ethers | Diethyl ether, Dioxane | Moderate solubility is expected. |

| Non-polar | Hexanes, Toluene | Low to negligible solubility is anticipated due to the presence of the polar functional groups. |

| Aqueous | Water | Insoluble to very slightly soluble in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt. |

This table is based on general principles of organic compound solubility and data for structurally related molecules. Experimental verification is required for quantitative assessment.

Experimental Protocols for Quantitative Solubility Determination

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for its precise application. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[6] The concentration of the dissolved compound in the saturated solution can then be determined gravimetrically or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Shake-Flask Method for Sample Preparation

-

Preparation of Vials : To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition : Add a known volume of the desired organic solvent to each vial.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. For faster separation, centrifugation can be employed.

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm).

Gravimetric Analysis for Concentration Determination

This method is straightforward and does not require a chromophore in the molecule.[7]

-

Initial Weighing : Accurately weigh a clean, dry evaporating dish.

-

Sample Addition : Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation : Place the evaporating dish in a fume hood to allow the solvent to evaporate. Gentle heating in a vacuum oven can accelerate this process, but the temperature should be kept well below the compound's melting point to avoid degradation.

-

Final Weighing : Once the solvent has been completely removed, dry the dish to a constant weight and weigh it a final time.

-

Calculation : The mass of the dissolved this compound is the final weight of the dish minus the initial weight. The solubility can then be expressed in terms of g/L or mg/mL.

UV-Vis Spectroscopic Analysis for Concentration Determination

This method is applicable if the compound has a suitable chromophore and a calibration curve is established.[8]

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis : Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation : Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor.

Signaling Pathways and Biological Activity

This compound is a synthetic building block and is not known to be directly involved in any biological signaling pathways. Its utility lies in its chemical properties as a linker molecule to create larger, biologically active constructs.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a framework for its experimental determination. The provided protocols for the shake-flask method, followed by either gravimetric or spectroscopic analysis, offer reliable means to obtain this crucial data. Understanding the solubility of this versatile linker is essential for optimizing synthetic procedures, purification strategies, and the overall drug development process. Researchers are encouraged to perform these measurements to facilitate the effective use of this important synthetic building block.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 30100-16-4 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC-8-AMINOCAPRYLIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. rjptonline.org [rjptonline.org]

A Comprehensive Technical Guide to the Spectroscopic Data of N-Boc-8-amino-octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Boc-8-amino-octanoic acid, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources and is provided as a reference for the characterization of this compound.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the octanoic acid backbone and the N-tert-butoxycarbonyl (Boc) protecting group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~4.5 | Broad Singlet | 1H | -NH- |

| 3.05 | Quartet | 2H | -CH₂-NH- |

| 2.30 | Triplet | 2H | -CH₂-COOH |

| 1.50 | Multiplet | 4H | -CH₂-CH₂-NH-, -CH₂-CH₂-COOH |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

| 1.30 | Multiplet | 6H | -(CH₂)₃- |

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~156 | -NH-COO- |

| ~79 | -C(CH₃)₃ |

| ~40 | -CH₂-NH- |

| ~34 | -CH₂-COOH |

| ~30 | Alkyl -CH₂- |

| ~29 | Alkyl -CH₂- |

| ~28 | -C(CH₃)₃ |

| ~26 | Alkyl -CH₂- |

| ~25 | Alkyl -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3340 | Medium | N-H stretch (Amide) |

| 2920, 2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Amide) |

| ~1520 | Medium | N-H bend (Amide) |

| ~1160 | Strong | C-O stretch (Boc group) |

Table 3: FT-IR Spectroscopic Data for this compound.

Mass spectrometry data confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₃H₂₅NO₄, with a molecular weight of 259.34 g/mol .[1][2]

| m/z | Interpretation |

| 260.18 | [M+H]⁺ |

| 204.13 | [M - C₄H₉O]⁺ or [M - t-butyl]⁺ |

| 159.12 | [M - Boc]⁺ |

| 102.05 | [Boc]⁺ |

Table 4: Mass Spectrometry Data (ESI-MS) for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of certain peaks.

-

Ensure the solution is homogeneous.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Protocol for Solid Sample Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

-

Detector: DTGS or MCT detector.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

-

Protocol for Small Molecule Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The final solution may be acidified with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

-

-

Instrument Parameters:

-

Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for detecting [M+H]⁺ ions.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions.

-

The accurate mass measurement can be used to confirm the elemental composition of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

N-Boc-8-Amino-Octanoic Acid: A Versatile Building Block for Advanced Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule of significant interest in the field of biomaterial science. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one end and a carboxylic acid at the other, connected by an eight-carbon aliphatic chain, provides a versatile platform for the development of advanced biomaterials with tailored properties. The hydrophobic octanoic acid backbone can enhance solubility and permeability, crucial for applications in drug delivery and surface modification. This technical guide explores the potential applications of this compound in biomaterial development, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Biomaterial Development

The unique chemical structure of this compound lends itself to three primary areas of biomaterial innovation: drug delivery systems, surface modification for enhanced biocompatibility, and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Drug Delivery Systems

The incorporation of 8-amino-octanoic acid derivatives into drug delivery vehicles, such as hydrogels and nanoparticles, can modulate their physicochemical properties, including hydrophobicity, drug loading capacity, and release kinetics.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery and tissue engineering. By functionalizing the polymer backbone with molecules like 8-amino-octanoic acid, the hydrogel's properties can be precisely tuned.

Quantitative Data: Mechanical and Swelling Properties of Amino Acid-Functionalized Hydrogels

The mechanical properties and swelling behavior are critical parameters for hydrogel performance. The following table summarizes representative data for poly(acrylamide-co-acrylic acid) hydrogels, illustrating how composition affects these properties. While not specific to this compound, this data provides a baseline for understanding the effects of functional monomers.

| Hydrogel Composition (Am/AAc ratio) | Young's Modulus (kPa) | Swelling Ratio (g/g) |

| 100:0 | 20 - 40 | ~15 |

| 60:40 | 80 - 120 | ~8 |

| 40:60 | 120 - 160 | ~5 |

Note: Data is generalized from studies on polyacrylamide-based hydrogels and serves as an illustrative example.[1][2]

Experimental Protocol: Synthesis of a Poly(N-acryloyl 8-aminocaprylic acid) Hydrogel

This protocol describes the synthesis of a hydrogel incorporating an acryloyl derivative of 8-amino-octanoic acid.

Materials:

-

8-aminocaprylic acid

-

Acryloyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

-

N,N'-methylenebisacrylamide (Bis-Am)

-

Ammonium (B1175870) persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

Procedure:

-

Synthesis of N-acryloyl 8-aminocaprylic acid (A8ACA) monomer:

-

Dissolve 0.1 mol of 8-aminocaprylic acid and 0.11 mol of NaOH in 80 mL of deionized water in an ice bath with vigorous stirring.

-

Add 0.11 mol of acryloyl chloride in 15 mL of THF dropwise to the solution. Maintain the pH at 7.5–7.8.

-

Extract the reaction mixture with ethyl acetate.

-

Acidify the aqueous layer to pH 5.0 and extract again with ethyl acetate.

-

Collect and dry the organic layers over sodium sulfate.

-

Filter, concentrate, and precipitate the product in petroleum ether.

-

Lyophilize the purified product.[3]

-

-

Hydrogel Formation:

-

Prepare a 1 M solution of the A8ACA monomer in deionized water and deprotonate with an equimolar amount of NaOH.

-

Add N,N'-methylenebisacrylamide (Bis-Am) as a cross-linker to the monomer solution.

-

Add 0.5% (w/v) ammonium persulfate (APS) as an initiator and 0.1% (v/v) N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.

-

Polymerize in a suitable mold at 37°C for 16 hours.[3]

-

Workflow for Hydrogel Synthesis

Biomaterial Surface Modification

The surface properties of a biomaterial dictate its interaction with the biological environment. Modifying surfaces with this compound, followed by deprotection of the amine group, can introduce positive charges and alter hydrophobicity, thereby influencing protein adsorption and cell adhesion.[4]

Quantitative Data: Cell Viability on Functionalized Surfaces

The biocompatibility of surface-modified materials is a critical parameter. The MTT assay is commonly used to assess cell viability. The following table presents representative data on the viability of fibroblast cells on different polymer surfaces. While not specific to 8-amino-octanoic acid, it illustrates the impact of surface chemistry on cell viability.

| Surface Material | Cell Viability (%) after 72 hours |

| Control (Tissue Culture Plastic) | 100 |

| Poly(lactic acid) (PLA) | ~95 |

| Amine-functionalized PLA | >100 (indicating proliferation)[3] |

Experimental Protocol: Covalent Immobilization of this compound on a Silicon Surface

This protocol provides a general method for attaching this compound to a silicon wafer, a common substrate in biomaterial research.

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (B28343), anhydrous

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Surface Hydroxylation:

-

Clean silicon wafers by sonicating in acetone (B3395972) and isopropanol.

-

Immerse the wafers in Piranha solution for 15 minutes to generate hydroxyl groups on the surface. (Extreme caution is required) .

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

-

Rinse with toluene and cure at 110°C for 30 minutes to form a stable amine-terminated surface.

-

-

Activation of this compound:

-

Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of this compound.

-

-

Covalent Immobilization:

-

Immerse the amine-functionalized silicon wafers in the activated this compound solution.

-

Allow the reaction to proceed overnight at room temperature.

-

Rinse the wafers with DMF, followed by ethanol (B145695) and deionized water, and dry under nitrogen.

-

Workflow for Surface Modification

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal candidate for the linker component due to its defined length and chemical handles for conjugation.[1][5]

Experimental Protocol: Synthesis of a PROTAC using an N-Boc-protected Alkyl Linker

This protocol outlines a general strategy for incorporating an N-Boc-protected amino-alkanoic acid linker into a PROTAC.

Materials:

-

E3 ligase ligand with a suitable reactive handle (e.g., an amine)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF, anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Target protein ligand with a carboxylic acid handle

Procedure:

-

Coupling of Linker to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand, this compound, HATU, and DIPEA in anhydrous DMF.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the product by chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified product in a solution of TFA in DCM (e.g., 20% v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the amine-linker-E3 ligase ligand intermediate.

-

-

Coupling of Target Protein Ligand:

-

Dissolve the amine intermediate, the carboxylic acid-functionalized target protein ligand, HATU, and DIPEA in anhydrous DMF.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC product by preparative HPLC.

-

Workflow for PROTAC Synthesis

Biological Interactions and Signaling Pathways

The introduction of amino groups on a biomaterial surface, following the deprotection of the Boc group from this compound, can significantly influence cell behavior through interactions with the extracellular matrix (ECM) and subsequent activation of intracellular signaling pathways.

Integrin-Mediated Cell Adhesion and Focal Adhesion Kinase (FAK) Signaling

Cell adhesion to the ECM is primarily mediated by integrins, a family of transmembrane receptors. Upon binding to ECM proteins, integrins cluster and recruit a complex of intracellular proteins to form focal adhesions. A key protein in this complex is Focal Adhesion Kinase (FAK). The activation of FAK through autophosphorylation initiates a signaling cascade that regulates cell spreading, migration, proliferation, and survival.[6][7][8] Surfaces functionalized with amino groups can promote the adsorption of ECM proteins, thereby facilitating integrin binding and activating FAK signaling.

Signaling Pathway: FAK Activation upon Cell Adhesion

Conclusion

This compound is a highly adaptable molecule with significant potential in the design and fabrication of next-generation biomaterials. Its bifunctional nature allows for its use as a component in drug delivery vehicles, a surface modification agent to enhance biocompatibility, and a linker in the rapidly growing field of PROTACs. The ability to precisely control the chemical and physical properties of biomaterials through the incorporation of such functional building blocks is paramount to advancing therapeutic and regenerative medicine. Further research into the quantitative effects of 8-amino-octanoic acid functionalization on biomaterial performance will undoubtedly unlock new and innovative applications.

References

- 1. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Analysis of Drug Release From Nanoparticles | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 7. Testing the Role of Focal Adhesion Kinase (FAK) in Topography-Mediated Stem Cell Differentiation by Inhibiting FAK Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

N-Boc-8-amino-octanoic Acid: A Versatile Building Block for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic design of novel therapeutic agents increasingly relies on the modular assembly of molecular components to achieve desired pharmacological properties. N-Boc-8-amino-octanoic acid has emerged as a key building block in this paradigm, particularly in the development of targeted protein degraders and other complex therapeutic constructs. Its bifunctional nature, featuring a protected amine and a terminal carboxylic acid connected by a flexible eight-carbon alkyl chain, provides a versatile scaffold for medicinal chemists. This guide explores the multifaceted applications of this compound, detailing its role in the synthesis of innovative therapeutic agents, providing experimental protocols, and presenting key performance data.

Physicochemical Properties

This compound is a white solid with a molecular weight of 259.34 g/mol .[1][2] Its chemical structure combines a lipophilic octanoic acid backbone with a tert-butyloxycarbonyl (Boc)-protected amine, rendering it soluble in a range of organic solvents. The Boc protecting group ensures the selective reactivity of the carboxylic acid moiety during coupling reactions and can be readily removed under acidic conditions to liberate the primary amine for subsequent conjugation.

| Property | Value | Reference |

| Molecular Formula | C13H25NO4 | [1][2] |

| Molecular Weight | 259.34 g/mol | [1][2] |

| IUPAC Name | 8-[(tert-butoxycarbonyl)amino]octanoic acid | [2] |

| Melting Point | 56-59 °C | |

| Boiling Point | 406.0 ± 28.0 °C at 760 mmHg | |

| Appearance | White amorphous powder |

Core Application: A Flexible Linker in PROTACs

The most prominent application of this compound is as a flexible alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4][5] The linker element of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[6][7]

The eight-carbon chain of this compound provides a flexible and lipophilic spacer, which can facilitate the appropriate spatial orientation of the POI and E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[4][8]

The Ubiquitin-Proteasome System and PROTAC Action

The mechanism of action of PROTACs is intrinsically linked to the cellular ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells.[9] The process involves a cascade of enzymatic reactions mediated by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which results in the covalent attachment of a polyubiquitin (B1169507) chain to the target protein.[3][9] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][10]

PROTACs hijack this endogenous system. By simultaneously binding to a POI and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[3][4]

Caption: PROTAC-mediated protein degradation workflow.

Case Study: GP262, a PI3K/mTOR Dual-Targeting PROTAC Degrader

A notable example of a therapeutic agent utilizing an eight-carbon alkyl linker, derivable from this compound, is the PI3K/mTOR dual-targeting PROTAC degrader, GP262.[11] This molecule employs a modified PKI587 ligand to target PI3K and mTOR and conjugates it to the E3 ligase ligand VH032 via a C8 alkyl linker.[11] The flexible nature of this linker is believed to be crucial for the efficient formation of the ternary complex and subsequent degradation of the target proteins.[11]

Quantitative Biological Data for GP262

The efficacy of GP262 has been demonstrated in various cancer cell lines, showcasing its potential as a therapeutic agent.[11]

| Cell Line | Target | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| MDA-MB-231 | p110α | 227.4 | 71.3 | - | [11] |

| MDA-MB-231 | p110γ | 42.23 | 88.6 | - | [11] |

| MDA-MB-231 | mTOR | 45.4 | 74.9 | - | [11] |

| OCL-AML3 | - | - | - | 44.3 | [11] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The synthesis of therapeutic agents incorporating this compound typically involves two key chemical transformations: amide bond formation to couple the carboxylic acid to an amine-containing molecule, and deprotection of the Boc group to reveal the primary amine for further conjugation.

General Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Caption: General synthetic workflow for PROTACs.

Representative Protocol for Amide Bond Formation

This protocol is a general procedure for the coupling of a carboxylic acid, such as this compound, to an amine.

Materials:

-

This compound (1.3 equiv)

-

Amine (1.0 equiv)

-

BTFFH (1,1,3,3-Bis(tetramethylene)trifluorophosphonium hexafluorophosphate) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (4.5 equiv)

-

Dry Dichloromethane (CH2Cl2)

-

Argon atmosphere

Procedure:

-

To a dry reaction vial under an argon atmosphere, add this compound (1.3 equiv) and BTFFH (1.5 equiv) in dry CH2Cl2.

-

Add DIPEA (4.5 equiv) to the mixture and stir under argon for 30 minutes at room temperature.

-

Add the amine (1.0 equiv) to the reaction mixture.

-

Seal the vial and heat the reaction at an appropriate temperature (e.g., 80 °C) overnight (approximately 12 hours).[12]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired amide.

Representative Protocol for Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dithiothreitol (DTE) (if Cys, Met, or Trp are present)

Procedure:

-

Swell the Boc-protected compound in DCM.

-

Treat the compound with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Stir the mixture for an additional 20-30 minutes.

-

If the sequence contains Cys, Met, or Trp, add 0.5% DTE to the TFA/DCM solution to prevent side reactions.

-

Wash the product with DCM and then with a neutralizing agent like diisopropylethylamine (DIPEA) in DMF to quench the acid.

-

Wash thoroughly with DCM and dry under vacuum to yield the deprotected amine.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its application as a flexible linker in PROTACs, exemplified by the potent PI3K/mTOR dual-degrader GP262, highlights its significance in creating novel therapeutic agents. The straightforward and well-established protocols for its incorporation into complex molecules make it an attractive choice for medicinal chemists. As the field of targeted protein degradation continues to expand, the utility of this compound and similar linker building blocks is set to grow, paving the way for the development of next-generation therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design, Synthesis, and Biological Evaluation of MEK PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Hydrophobicity and Permeability Characteristics of N-Boc-8-amino-octanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule featuring a hydrophobic octanoic acid chain and a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in peptide synthesis.[1][2][3] Its hydrophobic nature, conferred by the eight-carbon chain, is a critical determinant of its solubility, permeability, and overall suitability for these applications.[2] This guide provides a comprehensive overview of the hydrophobicity and permeability characteristics of this compound, including predicted physicochemical properties and detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that the LogP value is a computationally predicted value.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₄ | [4][5] |

| Molecular Weight | 259.34 g/mol | [4][5] |

| Melting Point | 56-59 °C | [6] |

| Boiling Point | 406.0 ± 28.0 °C at 760 mmHg | [6] |

| Predicted LogP | 2.9363 | [4] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Hydrophobicity Assessment: LogP

The octanol-water partition coefficient (LogP) is a widely used measure of a compound's hydrophobicity. A positive LogP value indicates a preference for the lipid (octanol) phase, suggesting higher hydrophobicity, while a negative value indicates a preference for the aqueous phase (hydrophilicity).[7] The predicted LogP of this compound is 2.9363, indicating it is a moderately hydrophobic molecule.[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimental LogP determination.[8]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pH 7.4 phosphate (B84403) buffer, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the aqueous or organic phase. The initial concentration should be such that it can be accurately measured in both phases after partitioning.

-

Partitioning: Add a known volume of the second phase to the vial containing the dissolved compound. A typical phase ratio is 1:1.

-

Equilibration: Cap the vial tightly and shake it vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure the compound reaches equilibrium between the two phases.[9]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[7]

Logical Flow for LogP Determination:

Permeability Characteristics

Membrane permeability is a critical factor for the oral bioavailability and cellular uptake of drug candidates.[10] The hydrophobic nature of this compound suggests it is likely to permeate biological membranes primarily through passive diffusion.[2] In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are commonly used to predict in vivo permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[11][12] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[13]

Experimental Protocol for PAMPA:

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane lipid solution (e.g., 10% lecithin (B1663433) in dodecane)[11]

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic co-solvent (e.g., DMSO)

-

Plate reader for quantification

Procedure:

-

Membrane Coating: Coat the membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., PBS pH 7.4).

-

Donor Plate Preparation: Prepare a solution of this compound in the donor buffer, typically with a small percentage of a co-solvent like DMSO. Add this solution to the wells of the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a specified period (e.g., 4-18 hours) at room temperature.[14]

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

PAMPA Experimental Workflow:

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[15][16] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[16][17] This assay can assess both passive diffusion and active transport mechanisms.[15]

Experimental Protocol for Caco-2 Permeability Assay:

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[16][17]

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow rejection assay.[17]

-

Transport Experiment (Apical to Basolateral):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add the test compound solution (this compound in transport buffer) to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, take samples from the basolateral chamber and analyze the compound concentration.

-

-

Transport Experiment (Basolateral to Apical - for efflux):

-

The procedure is similar, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.[16]

-

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay Logic:

Role as a PROTAC Linker

While this compound does not have a classical signaling pathway it directly modulates, its primary role in drug development is as a linker in PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The octanoic acid chain of this compound provides a flexible and hydrophobic spacer, which is crucial for the proper orientation of the two ligands to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action:

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-8-AMINOCAPRYLIC ACID | 30100-16-4 [chemicalbook.com]

- 4. 8-Aminooctanoic acid | 1002-57-9 | Benchchem [benchchem.com]

- 5. 8-(((Tert-butoxy)carbonyl)amino)octanoic acid | C13H25NO4 | CID 546215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 30100-16-4 [sigmaaldrich.com]

- 7. acdlabs.com [acdlabs.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. connectsci.au [connectsci.au]

- 10. scispace.com [scispace.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Comprehensive Technical Guide to the Chemical Stability of N-Boc-8-amino-octanoic acid Under Diverse pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical stability of N-Boc-8-amino-octanoic acid across a range of pH conditions. Understanding the stability profile of this molecule is critical for its effective use in peptide synthesis, drug delivery systems, and as a linker in various bioconjugation applications. This document outlines the fundamental principles of its stability, presents illustrative quantitative data, details experimental protocols for stability assessment, and provides visual diagrams of the degradation pathways.

Executive Summary

This compound exhibits distinct stability characteristics that are primarily governed by the acid-labile tert-butoxycarbonyl (Boc) protecting group. The molecule is generally stable under neutral and basic conditions at ambient temperatures. However, it is susceptible to degradation under acidic conditions, with the rate of cleavage being dependent on the pH and temperature. This guide will delve into the specifics of this stability profile.

Chemical Stability Profile

The stability of this compound is intrinsically linked to the integrity of the carbamate (B1207046) linkage of the Boc group.

Acidic Conditions (pH < 7)

Under acidic conditions, the Boc group is readily cleaved, liberating the free amine (8-amino-octanoic acid), carbon dioxide, and a tert-butyl cation intermediate.[1][2][3] The reaction is an acid-catalyzed process, and studies on similar Boc-protected amines have shown that the reaction rate can have a second-order dependence on the concentration of the acid.[4][5] The cleavage is significantly accelerated at elevated temperatures. While stable at room temperature for short periods in weakly acidic conditions (e.g., pH 4), the compound will degrade at very low pH (e.g., pH < 1), especially with heating.[1]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl carbocation. This carbocation can then be trapped by nucleophiles or undergo elimination to form isobutylene.[6][7]

Neutral Conditions (pH ≈ 7)

This compound is stable under neutral pH conditions at room temperature. Studies on the hydrolysis of Boc-protected amino acid esters at neutral pH have been conducted, but these focus on the ester linkage rather than the Boc group itself, which remains intact under these conditions.[1]

Basic Conditions (pH > 7)

The Boc protecting group is known for its stability in basic media.[1][2] Therefore, this compound is expected to be stable under moderately basic conditions (e.g., pH 9-12) at room temperature. It is resistant to hydrolysis by bases and many nucleophiles, which is a key feature for its use in orthogonal protection strategies in chemical synthesis.[1][] However, at very high pH (>12) combined with high temperatures, degradation may occur.[1]

Quantitative Stability Data

| pH | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradation Product |

| 1.0 | 50 | 2 | > 90% | 8-amino-octanoic acid |

| 2.0 | 25 | 24 | 10 - 20% | 8-amino-octanoic acid |

| 4.0 | 25 | 72 | < 5% | 8-amino-octanoic acid |

| 7.0 | 25 | 72 | < 1% | Not Applicable |

| 9.0 | 25 | 72 | < 1% | Not Applicable |

| 12.0 | 25 | 72 | < 2% | Not Applicable |

| 13.0 | 50 | 24 | 5 - 15% | 8-amino-octanoic acid |

Experimental Protocols

The following are detailed methodologies for conducting a pH stability study on this compound.

Protocol for pH Stability Study

This protocol is designed to assess the stability of this compound in aqueous solutions at various pH values over time.

4.1.1 Materials and Reagents

-

This compound

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate buffer salts

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Standard HPLC system with UV detector

-

Calibrated pH meter

4.1.2 Preparation of Buffer Solutions

-

pH 2.0: 0.01 M HCl

-

pH 4.0: 0.05 M Acetate buffer

-

pH 7.0: 0.05 M Phosphate buffer

-

pH 9.0: 0.05 M Borate buffer

-

pH 12.0: 0.01 M NaOH

4.1.3 Sample Preparation

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL. The amount of acetonitrile should be kept low (e.g., < 5% v/v) to minimize its effect on the solution's properties.

-

Prepare triplicate samples for each pH and time point.

-

Store the samples at the desired temperatures (e.g., 25°C and 40°C).

4.1.4 Analytical Method: HPLC-UV

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Gradient Program: A typical gradient could be: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

4.1.5 Data Analysis

-

At each specified time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

Analyze the samples by HPLC.

-

Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

-

Identify and quantify any degradation products.

Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

4.2.1 Conditions

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% Hydrogen peroxide at room temperature for 24 hours.

-

Thermal: Dry heat at 105°C for 48 hours.

-

Photolytic: Expose the solid material and a solution to UV light (e.g., 254 nm) and visible light as per ICH guidelines.

4.2.2 Procedure

-